Product packaging for 4-(2-Methylquinolin-4-yl)benzoic acid(Cat. No.:CAS No. 477585-40-3)

4-(2-Methylquinolin-4-yl)benzoic acid

Cat. No.: B3268290
CAS No.: 477585-40-3
M. Wt: 263.29 g/mol
InChI Key: TZHPKFFXSRKSCC-UHFFFAOYSA-N
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Description

4-(2-Methylquinolin-4-yl)benzoic acid is a synthetic organic compound featuring a quinoline core linked to a benzoic acid group. This structure places it in a class of chemicals researched for its potential as a building block in medicinal chemistry and material science. Compounds with similar quinoline scaffolds are of significant scientific interest due to their diverse biological activities . For instance, research on analogous quinolinone structures has explored their value as inhibitors of enzymes like quinone reductase 2 (QR2) and aromatase, which are relevant targets in chemoprevention and oncology research . The molecular architecture, which includes a benzoic acid moiety, also suggests potential applications in crystal engineering and the development of metal-organic frameworks, as similar structures are known to form specific hydrogen-bonded dimers in the solid state . Researchers utilize this compound strictly in laboratory settings to investigate its physicochemical properties, reactivity, and potential interactions with biological systems. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO2 B3268290 4-(2-Methylquinolin-4-yl)benzoic acid CAS No. 477585-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylquinolin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-10-15(14-4-2-3-5-16(14)18-11)12-6-8-13(9-7-12)17(19)20/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHPKFFXSRKSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Methylquinolin 4 Yl Benzoic Acid and Its Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry. Numerous methods have been established, each with its own advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions. rsc.orgnih.gov These methods can be broadly categorized into classical condensation and cyclization reactions and modern cascade or multicomponent approaches.

Friedländer Condensation-Based Routes

The Friedländer synthesis is a straightforward and widely utilized method for constructing quinolines. The reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde, under acidic or basic catalysis. organic-chemistry.orgnih.gov The initial step is an aldol-type condensation or Knoevenagel condensation to form a chalcone or enone intermediate, which then undergoes cyclodehydration to yield the quinoline product.

The general mechanism proceeds through an initial condensation between the amino group of the aromatic aldehyde/ketone and the carbonyl of the second reactant, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. organic-chemistry.org While historically significant, the classic Friedländer synthesis can be limited by the availability of the required 2-aminoaryl carbonyl precursors. scispace.com

Modern advancements have focused on improving the efficiency and scope of the Friedländer annulation. These include:

Catalysis: A variety of catalysts have been employed to promote the reaction under milder conditions, including p-toluenesulfonic acid, molecular iodine, neodymium(III) nitrate hexahydrate, and solid acid catalysts like Nafion and Montmorillonite K-10. organic-chemistry.orgnih.gov

Reaction Conditions: The use of microwave irradiation and solvent-free conditions has been shown to accelerate the reaction, often leading to higher yields and cleaner product formation. organic-chemistry.orgnih.gov

Indirect Approaches: Transition-metal-free indirect methods have been developed, for instance, starting from alcohols which are oxidized in situ to the required carbonyl compounds. organic-chemistry.org

Catalyst/ConditionReactantsProduct TypeYieldReference
p-Toluene sulphonic acid / MW2-Aminoaryl ketone + α-Methylene ketonePolysubstituted quinolineHigh organic-chemistry.org
Molecular Iodine2-Amino benzophenone + Ketone2,4-Disubstituted quinolineGood to Excellent organic-chemistry.org
Neodymium(III) Nitrate2-Aminoaryl ketone + β-KetoesterFunctionalized quinolineHigh organic-chemistry.org
Hafnium-based MOF2-Aminoacetophenone + AcetylacetoneSubstituted quinolineQuantitative nih.gov

Pfitzinger Reaction Derivatives

The Pfitzinger reaction is a powerful method for the synthesis of substituted quinoline-4-carboxylic acids. wikipedia.org In its classic form, the reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid (isatic acid). wikipedia.org This intermediate then condenses with the carbonyl reactant to form an imine, followed by an intramolecular cyclization and dehydration to afford the final quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net The Pfitzinger reaction and its variations are particularly valuable as they provide direct access to the quinoline-4-carboxylic acid moiety, a key feature of the target molecule's analogs.

Several modifications have been developed to improve the versatility of the Pfitzinger synthesis:

Halberkann Variant: The reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

One-Pot Ester Synthesis: An improved method using TMSCl allows for a one-step synthesis of quinoline-4-carboxylic esters directly from isatins and N,N-dimethylenaminones in an alcohol solvent, or the corresponding acids if water is used as the solvent. thieme-connect.com

Aqueous Conditions: The reaction has been successfully performed in water, offering a more environmentally benign approach. researchgate.net

Reactant 1Reactant 2ConditionsProductReference
IsatinCarbonyl compound (with α-CH₂)Base (e.g., KOH)Quinoline-4-carboxylic acid wikipedia.org
N-Acyl isatinCarbonyl compoundBase2-Hydroxy-quinoline-4-carboxylic acid wikipedia.org
IsatinN,N-DimethylenaminoneTMSCl, AlcoholQuinoline-4-carboxylic ester thieme-connect.com
IsatinKetoneWaterQuinoline-4-carboxylic acid researchgate.net

Doebner Reaction and its Modifications for Quinoline-4-carboxylic Acid Derivatives

The Doebner reaction provides an alternative and versatile route to quinoline-4-carboxylic acids, particularly those substituted at the 2-position. wikipedia.org This three-component reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. researchgate.net

The reaction proceeds via the initial formation of an imine from the aniline and aldehyde, which then reacts with the enolate of pyruvic acid. Subsequent cyclization and dehydrogenative aromatization lead to the formation of the quinoline-4-carboxylic acid. researchgate.net A key advantage of the Doebner reaction is the wide variety of commercially available anilines and aldehydes that can be used, allowing for diverse substitution patterns on the resulting quinoline ring. nih.gov

Despite its utility, the conventional Doebner reaction can suffer from low yields, especially when using anilines bearing electron-withdrawing groups. nih.govmdpi.com To address this, several modifications have been reported:

Doebner Hydrogen-Transfer Reaction: A modified protocol has been developed that improves yields for electron-deficient anilines. This method can also be applied to anilines with electron-donating groups and is suitable for large-scale synthesis. nih.govnih.gov

Catalysis: Lewis acids, such as ytterbium perfluorooctanoate [Yb(PFO)₃], have been shown to efficiently catalyze the Doebner reaction in water, allowing for catalyst recycling and environmentally friendly conditions. researchgate.net

By-product Synthesis: It has been observed that under certain conditions, such as stirring pyruvic acid and an aromatic amine with an electron-donating group in ethanol, 2-methylquinoline-4-carboxylic acid derivatives can be formed as the main product, representing what was previously considered a by-product of the Doebner reaction. tandfonline.com

Gould-Jacob Cyclization and Related Strategies

The Gould-Jacobs reaction is a classic method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with quinolin-4-ones. mdpi.comwikipedia.org The synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). rsc.orgiipseries.org

The initial condensation produces an anilidomethylenemalonate intermediate. wikipedia.org This intermediate then undergoes a thermal intramolecular cyclization, typically at high temperatures (around 250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comablelab.eu Subsequent saponification of the ester group followed by decarboxylation yields the corresponding 4-hydroxyquinoline (quinolin-4-one). mdpi.com This method is particularly effective for anilines substituted with meta-electron-donating groups. wikipedia.org

The high temperatures required for the cyclization step can be a limitation. mdpi.com However, the reaction is synthetically important and serves as a route to many commercially significant quinolones, such as the antibiotic nalidixic acid. mdpi.com

StepReactantsIntermediate/ProductConditionsReference
1. CondensationAniline + Diethyl ethoxymethylenemalonateAnilidomethylenemalonate- wikipedia.org
2. CyclizationAnilidomethylenemalonate4-Hydroxy-3-ethoxycarbonylquinolineHigh Temperature (e.g., 250°C) mdpi.comablelab.eu
3. Hydrolysis4-Hydroxy-3-ethoxycarbonylquinoline4-Hydroxyquinoline-3-carboxylic acidBase mdpi.com
4. Decarboxylation4-Hydroxyquinoline-3-carboxylic acid4-HydroxyquinolineHeat mdpi.com

Skraup/Doebner–von Miller Quinoline Synthesis Protocols

The Skraup and Doebner-von Miller reactions are among the oldest and most fundamental methods for quinoline synthesis. nih.goviipseries.org The Skraup synthesis involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.org The glycerol dehydrates in the acidic medium to form acrolein, an α,β-unsaturated aldehyde, which is the key reactant. wikipedia.org

The Doebner-von Miller reaction is a more general variation that directly uses α,β-unsaturated aldehydes or ketones instead of generating them in situ from glycerol. nih.govwikipedia.org The reaction is typically catalyzed by protic or Lewis acids. acs.org

The mechanism of these reactions has been a subject of debate. wikipedia.org It is generally believed to proceed via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization of the resulting β-anilino carbonyl compound, dehydration, and finally, oxidation to yield the aromatic quinoline ring. acs.org A fragmentation-recombination mechanism has also been proposed based on isotope scrambling experiments. wikipedia.orgnih.gov These methods typically produce 2- and/or 4-substituted quinolines. nih.gov

Other Cascade and Multicomponent Reactions for Quinoline Scaffolds

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like quinolines from three or more starting materials in a single step. rsc.orgresearchgate.net These reactions offer significant advantages in terms of operational simplicity and the ability to rapidly generate libraries of structurally diverse compounds. acs.org

Several MCRs have been successfully employed for the synthesis of various quinoline scaffolds: rsc.org

Povarov Reaction: This is a well-known MCR that typically involves the [4+2] cycloaddition (Diels-Alder reaction) of an imine (formed in situ from an aniline and an aldehyde) with an activated alkene or alkyne to form tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.comrsc.org

Three-Component Alkynylation: Anilines, aldehydes, and terminal alkynes can be coupled in the presence of various catalysts to afford 2,4-disubstituted quinolines. rsc.orgscielo.br This approach avoids the pre-synthesis of α,β-unsaturated ketones and provides access to a wide range of derivatives.

Domino Reactions: Many MCRs for quinoline synthesis proceed through a domino or cascade sequence, involving imine formation, nucleophilic addition, cyclization, and aromatization steps within a single pot. rsc.org

These modern approaches often utilize various catalysts, including Lewis acids like Yb(OTf)₃ and FeCl₃, or employ metal-free conditions, contributing to the development of more sustainable synthetic protocols. mdpi.comscielo.br

Approaches for Benzoic Acid Moiety Incorporation

The incorporation of a benzoic acid moiety at the 4-position of a 2-methylquinoline (B7769805) ring is primarily achieved through two distinct strategies. The first involves the formation of a carbon-nitrogen bond, typically through nucleophilic aromatic substitution or its catalyzed variants, linking the quinoline nitrogen (or an amino-substituted benzoic acid) to the partner ring. The second, and more contemporary, approach involves the formation of a direct carbon-carbon bond between the C-4 of the quinoline and the C-4 of the benzoic acid ring. This is accomplished using powerful transition metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis due to their efficiency and broad functional group tolerance. These methods, including direct C-H arylation and advanced coupling strategies, offer a modular and flexible route to the target compound.

Direct Synthesis of 4-(2-Methylquinolin-4-yl)benzoic Acid

Direct synthesis routes commence with a functionalized 2-methylquinoline and a functionalized benzoic acid derivative, coupling them to form the final product. The choice of reaction depends on the specific functionalities present on the starting materials.

A classical approach to forming a C-N linkage between the two rings involves a nucleophilic aromatic substitution (SNAr) reaction. In this scenario, the 4-position of the quinoline ring must be activated with a suitable leaving group, most commonly a halogen like chlorine. The electron-withdrawing nature of the quinoline's nitrogen atom makes the C-4 position electrophilic and susceptible to attack by a nucleophile.

The reaction proceeds by the nucleophilic attack of the amino group of an aminobenzoic acid on the electron-deficient C-4 carbon of 4-chloro-2-methylquinoline. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system. The subsequent loss of the chloride ion restores aromaticity and yields the final coupled product. Theoretical studies on analogous 2,4-dichloroquinazoline systems confirm that the C-4 position is significantly more susceptible to nucleophilic attack than the C-2 position, ensuring high regioselectivity for this reaction nih.gov.

While traditional thermal heating can be employed, microwave-assisted synthesis has emerged as a more efficient method. Microwave irradiation can dramatically reduce reaction times and improve yields by rapidly and uniformly heating the reaction mixture benthamdirect.comnih.gov. Analogous syntheses of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and various amines have been successfully carried out in solvents like 2-propanol under microwave conditions, often providing the desired products in high yields within minutes nih.govnih.gov.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (Analogous Systems)

ElectrophileNucleophileSolventConditionsYieldReference
4-ChloroquinazolineAryl Heterocyclic Amines2-PropanolMicrowaveGood-Excellent nih.gov
2,4-DichloroquinazolinePrimary/Secondary AminesVariousVariousHigh (at C4) nih.gov
N'-(cyanophenyl)formamidinesAminesCH₃CN/HOAcMicrowave, 160°C, 10 minHigh nih.gov

Direct C-H arylation represents a highly atom-economical strategy, as it avoids the need for pre-functionalization of the starting materials (e.g., into halides or organometallics). This approach involves the activation of a C-H bond on one aromatic ring and coupling it with a functionalized partner.

One potential pathway is the direct arylation of the 2-methylquinoline core. Rhodium(I)-catalyzed direct arylation has been shown to be effective for pyridine (B92270) and quinoline heterocycles nih.gov. These reactions typically proceed via C-H activation, and studies have shown that quinoline is a highly effective substrate for such transformations nih.gov. While many examples focus on arylation at the C-2 position, the methodology establishes the principle that direct functionalization of the quinoline C-H bonds is feasible.

Alternatively, a reverse strategy involves the C-H arylation of the benzoic acid, directed by the carboxylic acid group. Ruthenium-catalyzed C-H arylation of benzoic acids with aryl halides has been developed, allowing for the formation of biaryl compounds nih.govresearchgate.net. This method is powerful as it allows for the arylation of hindered benzoic acids and the use of unreactive aryl chlorides nih.gov. In this context, a halo-substituted 2-methylquinoline could serve as the coupling partner for benzoic acid.

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling an organoboron species with an organic halide or triflate nih.govorganic-chemistry.org. For the synthesis of this compound, two primary routes are viable:

Reaction of 4-chloro- or 4-bromo-2-methylquinoline with 4-carboxyphenylboronic acid.

Reaction of 2-methylquinoline-4-boronic acid with 4-halobenzoic acid.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst organic-chemistry.org. The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions and the low toxicity of the boron-containing reagents nih.gov. Research has demonstrated the successful Suzuki-Miyaura coupling of 4-halo-2-methylquinoline-N-oxides, establishing the viability of this scaffold in such reactions researchgate.net.

Buchwald-Hartwig Amination: This reaction is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org. It serves as a catalyzed alternative to the classical SNAr condensation described in section 2.3.1. The reaction is highly efficient for a wide range of amines and aryl halides, including heterocyclic systems. The synthesis of this compound via this method would involve the coupling of 4-chloro-2-methylquinoline with 4-aminobenzoic acid. The catalytic cycle is similar to the Suzuki coupling, but involves an amido-palladium intermediate. The choice of phosphine ligand is crucial for the reaction's success and has been the subject of extensive development wikipedia.orglibretexts.org. Microwave irradiation has also been shown to accelerate Buchwald-Hartwig aminations significantly beilstein-journals.org.

Table 2: Representative Conditions for Transition Metal-Catalyzed Coupling Reactions

Coupling TypeHeterocyclic SubstrateCoupling PartnerCatalyst/LigandBaseSolventConditionsYieldReference
Suzuki-Miyaura4-Iodo-2-methylquinoline-N-oxideGeranyl boronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O100°CModerate researchgate.net
Suzuki-MiyauraHeterocyclic HalidesAryl boronic acidsNiCl₂(PCy₃)₂K₃PO₄2-Me-THF100°CGood-Excellent acs.orgnih.gov
Buchwald-Hartwig2- or 4-Bromo-13α-estroneSubstituted AnilinesPd(OAc)₂ / X-PhosKOt-BuTolueneMicrowave, 100°C, 10 minGood-Excellent beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to the advanced coupling strategies discussed above.

Alternative Catalysts: While palladium is a highly effective catalyst, it is also a precious and costly metal. Nickel, being more earth-abundant and less expensive, has emerged as a viable alternative for cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings have been developed that proceed in high yields and tolerate a wide range of functional groups, including heterocyclic substrates acs.orgnih.govnih.gov.

Energy Efficiency: Microwave-assisted synthesis is a prime example of a green chemistry technique that enhances energy efficiency benthamdirect.com. By directly heating the reactants, microwaves can dramatically shorten reaction times from hours to minutes, leading to significant energy savings compared to conventional thermal heating methods. This has been successfully applied to both nucleophilic substitution and Buchwald-Hartwig reactions for the synthesis of quinoline and quinazoline derivatives nih.govnih.govbeilstein-journals.orgscholarsresearchlibrary.com.

By integrating these green chemistry approaches—such as using nickel catalysts, employing environmentally friendly solvents, and utilizing microwave irradiation—the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Chemical Transformations and Derivatization of 4 2 Methylquinolin 4 Yl Benzoic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through well-established organic reactions, including esterification, amide bond formation, and reduction.

The conversion of the carboxylic acid group of 4-(2-methylquinolin-4-yl)benzoic acid into an ester is a common transformation. This is typically achieved through Fischer esterification, where the acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. youtube.comdnu.dp.ua The reaction is an equilibrium process, and to drive it towards the product, water is often removed as it is formed. youtube.com

Another effective method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, commonly using thionyl chloride (SOCl₂). This intermediate is then reacted with the desired alcohol to yield the corresponding ester. This approach avoids the equilibrium limitations of Fischer esterification. Research on related aromatic acids, such as benzoic acid derivatives, shows that a variety of alcohols, from simple methanol (B129727) to more complex structures like dodecan-1-ol, can be used. core.ac.ukmdpi.com

Reaction TypeReagentsGeneral ConditionsProduct
Fischer EsterificationAlcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄)Refluxing the mixture to remove water. youtube.comAlkyl 4-(2-methylquinolin-4-yl)benzoate
Via Acyl Chloride1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. AlcoholStep 1: Reaction with thionyl chloride, often in an inert solvent. Step 2: Addition of alcohol, often with a base to neutralize HCl.Alkyl 4-(2-methylquinolin-4-yl)benzoate

The carboxylic acid can be readily converted into a wide array of amides by coupling it with primary or secondary amines. Direct condensation of the carboxylic acid with an amine requires high temperatures and is generally inefficient. Therefore, coupling agents are typically employed to activate the carboxylic acid.

One common strategy is the in-situ formation of an active ester or reaction with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the nucleophilic attack by the amine. Another approach is the conversion of the carboxylic acid to its acyl chloride with reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. youtube.com Studies on direct amidation have also shown that reagents like titanium tetrachloride (TiCl₄) can effectively mediate the condensation of benzoic acids and amines to form amides in high yield. nih.gov

MethodActivating Agent/ReagentsGeneral ConditionsProduct
Coupling AgentEDC, DCC, etc. + Amine (R₁R₂NH)Reaction in an inert solvent at room temperature.N-substituted 4-(2-methylquinolin-4-yl)benzamide
Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Amine (R₁R₂NH) + Base (e.g., Pyridine)Two-step process, typically at low to room temperature. youtube.comN-substituted 4-(2-methylquinolin-4-yl)benzamide
Direct MediationTiCl₄ + Amine (R₁R₂NH)Reaction in a solvent like pyridine at elevated temperatures (e.g., 85 °C). nih.govN-substituted 4-(2-methylquinolin-4-yl)benzamide

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol, yielding [4-(2-methylquinolin-4-yl)phenyl]methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of carboxylic acids to 1° alcohols. libretexts.org The reaction typically proceeds via an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to release the alcohol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org The reduction of related quinoline (B57606) esters to alcohols with LiAlH₄ has been demonstrated, supporting this pathway. acs.org

Oxidation: The direct oxidation of a carboxylic acid group is generally not a feasible transformation under standard laboratory conditions, as carboxylic acids are already in a high oxidation state. Further oxidation would typically require harsh conditions that would likely degrade the aromatic quinoline ring system. Therefore, oxidative pathways focusing on the carboxylic acid moiety of this compound are not commonly pursued.

Transformations on the Quinoline Ring System

The quinoline ring, particularly the 2-methyl group and the quinoline nitrogen, offers sites for further functionalization.

The methyl group at the C2 position of the quinoline ring is activated and can participate in various reactions. Its protons are acidic enough to be removed by a strong base, or it can undergo condensation and oxidation reactions.

One key transformation is its condensation with aromatic aldehydes. For instance, reacting 2-methylquinoline (B7769805) derivatives with benzaldehyde (B42025) in the presence of a catalyst like zinc chloride can yield (E)-2-styrylquinoline derivatives. researchgate.net This reaction extends the conjugation of the system.

Furthermore, the methyl group can be oxidized. Control experiments in studies on C(sp³)–H bond activation have shown that 2-methylquinoline can be oxidized to quinoline-2-carbaldehyde. nih.gov This aldehyde is a valuable intermediate that can undergo further reactions, such as subsequent oxidation to the corresponding carboxylic acid or use in imine formation.

Reaction TypeReagentsConditionsProduct
CondensationAromatic Aldehyde (e.g., Benzaldehyde)Catalyst (e.g., ZnCl₂), often with heating. researchgate.net4-(2-((E)-2-phenylvinyl)quinolin-4-yl)benzoic acid
OxidationOxidizing Agent (e.g., SeO₂)Heating in a suitable solvent.4-(2-formylquinolin-4-yl)benzoic acid

The nitrogen atom in the quinoline ring is a nucleophilic and basic site, allowing it to undergo reactions such as alkylation or oxidation. A particularly useful transformation is the oxidation of the quinoline nitrogen to form a quinoline N-oxide. This is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org

The formation of the N-oxide has significant consequences for the reactivity of the quinoline ring. It activates the C2 and C4 positions towards nucleophilic attack and facilitates certain electrophilic substitutions. nih.gov For instance, quinoline N-oxides can be used as precursors for introducing various functional groups at the C2 position of the ring system. nih.gov This makes the N-oxide of this compound a key intermediate for synthesizing more complex derivatives.

Intramolecular Cyclization and Macrocyclization Strategies

Intramolecular cyclization and macrocyclization are powerful synthetic strategies that utilize the inherent reactivity of the this compound scaffold to construct ring systems. These approaches are fundamental in creating conformationally constrained analogues and large cyclic structures, which are of significant interest in medicinal chemistry and materials science.

The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, can sometimes lead to by-products through alternative cyclization pathways. sci-hub.se For instance, the reaction of an aniline (B41778) with pyruvic acid can yield 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se The regioselectivity of the ring closure is influenced by steric hindrance, and the order of reactant addition can be critical in directing the reaction towards the desired product. sci-hub.se

Macrocyclization, the formation of large rings, is a key strategy for creating molecules that can bind to challenging biological targets. nih.govnih.gov Various methods can be employed for macrocyclization, including those that form amide bonds, ethers, and triazoles. nih.govresearchgate.net The choice of cyclization strategy depends on the desired ring size and the functional groups present in the linear precursor. uni-kiel.de For example, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a popular method for creating triazole-containing macrocycles. nih.govresearchgate.net Another approach involves the Mitsunobu reaction for the formation of ether linkages within the macrocycle. nih.govresearchgate.net The success of a macrocyclization reaction is often influenced by the pre-organization of the linear precursor into a conformation that favors ring closure. uni-kiel.de

Table 1: Examples of Macrocyclization Strategies

Cyclization Method Linkage Formed Key Features
Amide Bond Formation Amide A common and versatile method for peptide and non-peptidic macrocycles.
Huisgen 1,3-Dipolar Cycloaddition Triazole Forms a stable, aromatic linker; often used in click chemistry. nih.govresearchgate.net
Mitsunobu Reaction Ether Allows for the formation of ether linkages under mild conditions. nih.govresearchgate.net
Ring-Closing Metathesis (RCM) Carbon-Carbon Double Bond A powerful method for forming carbon-carbon bonds, often used to create macrocycles with alkene moieties. nih.gov
Oxime Formation Oxime Can be used for side-chain cyclization in peptides. nih.gov

Hybrid Molecule Construction Utilizing the this compound Framework

The concept of molecular hybridization involves combining two or more pharmacophores—distinct structural units with known biological activity—into a single molecule. mdpi.com This strategy aims to create new chemical entities with improved potency, selectivity, or pharmacokinetic properties. The this compound scaffold serves as an excellent starting point for the construction of such hybrid molecules due to its inherent biological relevance and the synthetic handles it provides for further modification.

The quinoline ring system is a well-established pharmacophore found in numerous therapeutic agents. By coupling the this compound core with other bioactive moieties, researchers can explore new chemical space and develop novel drug candidates. For instance, the carboxylic acid group can be readily converted into an amide, ester, or other functional groups, allowing for the attachment of various linkers and pharmacophores.

One approach involves linking the quinoline moiety to other heterocyclic systems known for their biological activity. For example, quinoxaline (B1680401) derivatives have been investigated for their antitumor properties, and hybrid molecules incorporating both quinoline and quinoxaline scaffolds have been synthesized and evaluated. mdpi.com Similarly, the 1,4-naphthoquinone (B94277) scaffold, present in many natural products with anticancer activity, has been hybridized with quinoline derivatives to create novel antineoplastic agents. mdpi.comnih.gov

Table 2: Examples of Hybrid Molecule Construction

Pharmacophore 1 Pharmacophore 2 Resulting Hybrid Class Potential Application
2-Phenylquinoline-4-carboxylic acid Hydroxamic acid/Hydrazide HDAC Inhibitors Anticancer frontiersin.org
Quinoxaline 1,3,4-Oxadiazole Heterocyclic Hybrids Antitumor mdpi.com
1,4-Naphthoquinone 8-Hydroxyquinoline Naphthoquinone-Quinoline Hybrids Anticancer nih.gov
Quinoxaline N-Aryl-3,4-dihydroquinoxalin-2(1H)-one Tubulin Inhibitors Antitumor nih.gov

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(2-Methylquinolin-4-yl)benzoic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: In ¹H NMR spectra of related quinoline (B57606) and benzoic acid derivatives, distinct chemical shifts are observed that help in assigning the protons to their respective positions in the molecule. For instance, in a related compound, 4-methyl-2-(2-methylanilino)benzoic acid, the aromatic protons appear in specific regions of the spectrum. researchgate.netnih.gov Similarly, for this compound, the protons of the quinoline and benzoic acid rings would exhibit characteristic chemical shifts. The methyl group protons on the quinoline ring typically appear as a singlet in the upfield region. The aromatic protons of both the quinoline and benzoic acid moieties would resonate in the downfield region, with their coupling patterns providing information about their substitution patterns. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid group is typically found at the most downfield position. The quaternary carbons and the carbons of the aromatic rings would appear in the intermediate region of the spectrum, while the methyl carbon would be observed at the most upfield position. For example, the ¹³C NMR spectrum of benzoic acid shows signals for the carbonyl carbon and the aromatic carbons at specific chemical shifts. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in confirming its structure.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. For this compound, this would be observed at an m/z value corresponding to its molecular formula, C₁₇H₁₃NO₂. The fragmentation of quinoline-4-carboxylic acid derivatives often involves the loss of the carboxyl group as a primary fragmentation pathway. chempap.org The fragmentation of benzoic acid typically shows a prominent peak corresponding to the loss of the hydroxyl group, followed by the loss of a carbonyl group. docbrown.infoyoutube.com Therefore, for this compound, characteristic fragments would be expected from the loss of ·OH, ·COOH, and subsequent cleavages of the quinoline ring system. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. docbrown.infoslideshare.net The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info The C=N stretching vibration of the quinoline ring would be observed in the 1630-1500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. libretexts.org The C-H bending vibrations of the methyl group and the aromatic rings would appear in the fingerprint region (below 1500 cm⁻¹).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the quinoline and benzoic acid moieties and their relative orientation. It would also show how the molecules pack in the crystal lattice, which is often governed by hydrogen bonding interactions involving the carboxylic acid group. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state. nih.gov The crystal structure of related compounds, such as 4-methyl-2-(2-methylanilino)benzoic acid, has been determined, showing specific conformations and hydrogen bonding patterns. researchgate.netnih.gov Such an analysis for this compound would provide valuable insights into its solid-state conformation and supramolecular assembly.

Advanced Spectroscopic Techniques (e.g., UV-Vis, EPR) in Characterization

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show strong UV absorption. The UV-Vis spectrum of benzoic acid and its derivatives typically exhibits characteristic absorption bands corresponding to π → π* transitions of the benzene (B151609) ring and the carbonyl group. researchgate.netrsc.org The extended conjugation provided by the quinoline ring system would likely result in a shift of the absorption maxima to longer wavelengths (a bathochromic shift) compared to benzoic acid itself. The spectrum's appearance can be influenced by the solvent and the pH of the solution. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons. For this compound in its ground state, which is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy would not be applicable. However, if the molecule were to be converted into a radical ion or a triplet state through chemical or photochemical means, EPR spectroscopy could then be used to characterize these paramagnetic species.

Molecular Interactions and Recognition Mechanisms of 4 2 Methylquinolin 4 Yl Benzoic Acid Derivatives

Non-Covalent Interactions in Supramolecular Assemblies

Supramolecular chemistry, the study of systems involving molecular aggregates, is central to understanding the behavior of 4-(2-methylquinolin-4-yl)benzoic acid derivatives. rsc.orgrsc.org These molecules can self-assemble into organized structures through a variety of non-covalent interactions. rsc.org

Hydrogen bonds are a predominant force in the formation of supramolecular structures involving quinoline (B57606) and benzoic acid derivatives. The carboxylic acid group of the benzoic acid moiety is a potent hydrogen bond donor and acceptor, while the nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor.

In the solid state, benzoic acid derivatives frequently form robust acid-acid homodimers through pairwise O-H···O hydrogen bonds. researchgate.netnih.govnih.gov For instance, the crystal structure of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid reveals the formation of such centrosymmetric dimers. nih.gov Similarly, 4-methyl-2-(2-methylanilino)benzoic acid molecules associate in the crystal to form acid-acid hydrogen-bonded dimers. researchgate.netnih.gov Beyond these homodimers, intramolecular N-H···O hydrogen bonds can also contribute to the conformational stability of related structures. nih.gov In more complex systems, such as co-crystals, diverse hydrogen bonding motifs can emerge, including O-H···N interactions between a carboxylic acid and a pyridine (B92270) nitrogen. helsinki.fi The presence of multiple hydrogen bond donors and acceptors allows for the formation of extended one-dimensional chains and two-dimensional networks. helsinki.fi

Compound/SystemObserved Hydrogen Bonding InteractionsResulting Supramolecular Structure
2-Methyl-4-[(4-methylphenyl)amino]benzoic acidAcid-acid homodimers (O-H···O)Centrosymmetric dimers
4-Methyl-2-(2-methylanilino)benzoic acidPairwise O-H···O hydrogen bondsAcid-acid dimers
4-Hydroxy-1-methylquinolin-2(1H)-oneStrong intramolecular hydrogen bondsPlays a key role in crystal packing
Co-crystal of 2-aminobenzoic acid and a pyridyl derivativeO-H···N(pyridyl) and N-H···O(carbonyl)Three-molecule aggregates connected into layers

Pi-stacking (π-π) interactions, which occur between aromatic rings, are another crucial factor in the supramolecular assembly of quinoline derivatives. rsc.orgresearchgate.net These interactions are common in metal complexes of functionalized quinoline-based ligands, occurring in a significant percentage of cases and often leading to the formation of discrete dimeric species. rsc.org

In the absence of strong hydrogen-bonding groups, π-π stacking can become a dominant structure-directing force. The quinoline ring system provides an extended aromatic surface capable of engaging in these interactions. Crystal structure analyses of related compounds have demonstrated face-to-face π-π stacking between quinoline rings of adjacent molecules, with centroid-centroid distances indicative of significant interaction. researchgate.net For example, intermolecular face-to-face π-π stacking interactions are observed between the quinoline rings of centrosymmetrically related complex molecules with a centroid-centroid separation of 3.563 (9) Å. researchgate.net In some cases, these interactions can lead to the formation of higher-dimensional architectures, extending in one or more directions. rsc.org The combination of π-π stacking with other non-covalent forces, such as C-H···π interactions, can further stabilize the resulting supramolecular structures. rsc.org

Compound/SystemType of π-π StackingCentroid-Centroid Distance (Å)Resulting Structure
Metal complexes of quinoline-based ligandsIntermolecular π-π stackingVariesDiscrete dimers, higher dimensionality networks
Mercury complex with 8-(methoxycarbonylmethoxy)quinolineFace-to-face π-π stacking3.563 (9)Stabilizes crystal packing
Cadmium-Nickel quinolin-8-amine complexπ-stacking of quinolin-8-amine ligandsNot specifiedLinks adjacent sheets in the crystal structure
Co-crystal of 2-aminobenzoic acid and a pyridyl derivativeπ-π interactions between pyridine and benzene (B151609) rings3.6332 (9)Affords additional stability to supramolecular layers

Ligand-Biomolecule Interaction Studies at the Molecular Level

The therapeutic potential of this compound derivatives is contingent on their ability to bind to specific biological targets, such as enzymes and receptors, and modulate their activity. Molecular docking and other computational and experimental techniques provide insights into these crucial interactions.

The quinoline-4-carboxylic acid scaffold is a versatile platform for designing inhibitors of various proteins by engaging in specific interactions within their binding sites.

DNA Gyrase: Quinolones as a class are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov They function by stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and subsequent bacterial cell death. nih.gov The binding of quinolones involves non-covalent interactions with the enzyme's active site and stacking interactions with the DNA bases flanking the cleavage site. nih.gov While specific studies on this compound are limited, the general mechanism for quinolones suggests that derivatives from this family could adopt a similar binding mode, targeting the ATP-binding site of the GyrB subunit. nih.gov

Xanthine (B1682287) Oxidase (XO): Derivatives of benzoic acid have been explored as inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism. Molecular docking studies of pyrazolone (B3327878) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety have shown that the carboxylic group is crucial for binding. nih.gov It can form a salt bridge with Arg880 and a hydrogen bond with Thr1010 in the active site of XO, which are key stabilizing interactions for the enzyme-inhibitor complex. nih.gov

Poly(ADP-ribose) Polymerase (PARP): Quinazolinone derivatives, which are structurally related to the quinoline core, have been investigated as PARP inhibitors. Molecular docking and dynamics simulations of 4-hydroxyquinazoline (B93491) derivatives have revealed that hydrogen bonding with specific residues, such as ASP766, may be critical for their inhibitory activity. rsc.org

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2): The small molecule STO-609, which features a benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid structure, is a known ATP-competitive inhibitor of CaMKK2. nih.gov This indicates that the tricyclic aromatic system coupled with a carboxylic acid can effectively occupy the ATP binding pocket of this kinase.

Lipoxygenase (LOX): While direct studies on this compound are not prevalent, research on related heterocyclic compounds provides insights. For instance, 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) and its analogs are effective inhibitors of 15-lipoxygenase. nih.gov This suggests that heterocyclic scaffolds can be designed to target the active site of LOX enzymes. Benzoic acid itself has also been shown to have a lipoxygenase inhibitory effect. researchgate.net

EnzymeInteracting Compound ClassKey Interacting Residues/MoietiesType of Interaction
DNA GyraseQuinolonesEnzyme active site, DNA basesNon-covalent binding, π-stacking
Xanthine OxidaseBenzoic acid derivativesArg880, Thr1010Salt bridge, Hydrogen bond
PARP4-Hydroxyquinazoline derivativesASP766Hydrogen bond
CAMKK2Benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acidATP binding pocketATP-competitive inhibition
Lipoxygenase (LOX)Pyrimido[4,5-b]benzothiazines, Benzoic acidEnzyme active siteEnzyme inhibition

The interaction between the CD40 receptor and its ligand (CD40L) is a critical co-stimulatory signal in the immune system. Small molecules capable of inhibiting this protein-protein interaction (PPI) are of significant therapeutic interest. Some inhibitory compounds have been shown to bind to CD40L, likely in an allosteric fashion that interferes with the trimeric structure of the protein. The CD40 receptor itself is a member of the tumor necrosis factor receptor (TNFR) superfamily and exists as a constitutional trimer on the cell surface. The engagement of CD40 by CD40L initiates a signaling cascade that is crucial for both cellular and humoral immunity. While direct binding studies of this compound to CD40 have not been detailed, the general principles of targeting TNFR family members often involve disrupting ligand binding or receptor trimerization.

Protein-Ligand Binding Analysis

Nucleic Acid Interactions (e.g., RNA Polymerase)

The interaction of quinoline derivatives with nucleic acids and associated enzymes is a significant area of research, particularly in the development of therapeutic agents. While direct studies on this compound are limited, the broader class of compounds, including benzoic acid derivatives, has been investigated for its effects on bacterial RNA polymerase (RNAP). These studies provide a framework for understanding the potential nucleic acid-related interactions of this compound.

Research has focused on inhibiting the crucial interaction between the bacterial RNA polymerase core enzyme and sigma (σ) factors. nih.govnih.govpolyu.edu.hk This association is essential for the initiation of transcription, as the holoenzyme is the form of RNAP capable of recognizing promoter sequences on DNA and initiating RNA synthesis. nih.govnih.govpolyu.edu.hknih.gov The disruption of this protein-protein interaction is a validated strategy for developing novel antibacterial agents. nih.govpolyu.edu.hk

Derivatives of benzoic acid have been identified as inhibitors of this interaction. nih.govnih.govpolyu.edu.hk The proposed mechanism involves the benzoic acid moiety of these compounds playing a key role in binding to the β' clamp helix (CH) domain of the RNA polymerase. nih.govnih.gov This region is a primary binding site for the housekeeping σ factors. nih.gov It is hypothesized that the benzoic acid group forms critical ionic bonding interactions with key amino acid residues, such as arginine (Arg278 and Arg281 in E. coli), within this domain of the β' subunit. nih.govnih.gov The quinoline portion of this compound, with its planar, electron-deficient ring system, may further stabilize this binding through π-π stacking interactions with the protein or by intercalating into the DNA structure in the vicinity of the transcription start site.

The general structure of these inhibitors often includes a central scaffold with a benzoic acid group positioned to interact optimally with the target residues on RNAP. The specific positioning of the benzoic acid and the nature of the substituents on the aromatic rings are critical for activity. For instance, studies on related benzoyl benzoic acid derivatives have shown that the placement of the benzoic acid group is crucial for inhibitory action. nih.gov

While these findings are for related benzoic acid derivatives, they provide a strong rationale for the potential of this compound and its derivatives to interact with and modulate the function of RNA polymerase. The combination of the quinoline and benzoic acid moieties suggests a dual potential for interaction with both the protein components of the transcription machinery and the nucleic acid template itself.

Molecular Dynamics Simulations to Elucidate Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This methodology can provide detailed insights into the dynamic nature of molecular interactions, such as those between a small molecule inhibitor and its biological target. In the context of this compound and its derivatives, MD simulations can be employed to elucidate the precise binding modes and the stability of the ligand-protein complex, particularly with targets like RNA polymerase.

While specific MD simulation studies on this compound were not found, the application of this technique to similar classes of compounds demonstrates its utility. For instance, theoretical studies and molecular mechanics calculations, often a precursor to or part of MD simulations, have been used to predict the structural geometries of related heterocyclic compounds. researchgate.netrdd.edu.iq Software such as HyperChem is utilized for these calculations, which can determine properties like the heat of formation and binding energy for the ligand and its complexes. researchgate.netrdd.edu.iq

An MD simulation of a this compound derivative bound to a target like the β' subunit of RNA polymerase would typically involve the following steps:

System Setup: A high-resolution crystal structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then docked into the putative binding site using molecular docking programs. The resulting complex is solvated in a box of water molecules with appropriate ions to mimic physiological conditions.

Simulation: The system is then subjected to a simulation where the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to model the movement of each atom over a defined period, typically nanoseconds to microseconds.

Analysis: The trajectory from the simulation is analyzed to understand various aspects of the interaction, including:

The stability of the ligand in the binding pocket.

The key amino acid residues involved in the interaction.

The specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

Conformational changes in the protein or the ligand upon binding.

Role As a Chemical Scaffold and Building Block in Complex Molecule Synthesis

Design Principles for Utilizing Quinoline-Benzoic Acid Hybrids in Scaffold Development

The use of quinoline-benzoic acid hybrids, such as 4-(2-Methylquinolin-4-yl)benzoic acid, in scaffold development is guided by several key design principles. The primary concept is molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. researchgate.net Quinolines are considered "privileged scaffolds" in medicinal chemistry due to their recurrent appearance in the structure of numerous drugs. frontiersin.orgnih.gov

Key design principles include:

Structural Rigidity and Pre-organization: The fused aromatic system of the quinoline (B57606) core provides a rigid structure. This rigidity reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding.

Defined Vectoral Properties: The connection of the benzoic acid at the 4-position of the quinoline ring establishes a specific spatial orientation between the two moieties. This well-defined vector allows for the precise positioning of functional groups in three-dimensional space, a critical aspect in rational drug design. nih.gov

Multiple Functionalization Points: The hybrid scaffold possesses several reactive sites that can be selectively modified. chemrxiv.orgchemrxiv.org The carboxylic acid group is a primary handle for forming amides, esters, and other derivatives. The quinoline ring itself has positions that can be targeted for C-H functionalization, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize properties. chemrxiv.orgchemrxiv.org

Bioisosteric Replacement and Analogue Synthesis: The scaffold can be used to generate analogues of known active compounds. The quinoline-benzoic acid core can act as a bioisostere for other bicyclic or aromatic systems, while the methyl group at the 2-position and the carboxylic acid can be modified to fine-tune electronic and steric properties.

Design PrincipleDescriptionRelevance to this compound
Molecular HybridizationCombining two or more pharmacologically active scaffolds (quinoline and benzoic acid). researchgate.netAims to create synergistic effects or multi-target activity.
Scaffold RigidityThe fused ring system reduces conformational freedom.Can lead to improved binding affinity and selectivity.
Strategic FunctionalizationUtilizing reactive sites like the carboxylic acid and quinoline ring C-H bonds for modification. chemrxiv.orgchemrxiv.orgEnables the creation of diverse chemical libraries for screening.
Privileged ScaffoldThe quinoline core is frequently found in approved drugs. frontiersin.orgnih.govIncreases the likelihood of biological relevance.

Applications in Heterocyclic Chemistry for Novel Framework Construction

The this compound scaffold is a valuable precursor for the construction of novel and more complex heterocyclic frameworks. The inherent reactivity of both the quinoline and benzoic acid components can be exploited to build fused or spirocyclic systems.

The carboxylic acid group is a versatile functional handle. It can be converted into an acyl chloride, which then serves as an electrophilic partner in reactions to form new rings. For instance, condensation reactions with bifunctional nucleophiles can lead to the formation of new heterocyclic rings attached to the phenyl group. A similar strategy is seen in the synthesis of quinazolinone derivatives from related benzoic acid precursors. researchgate.net

Furthermore, the quinoline ring itself can participate in cyclization reactions. The nitrogen atom influences the reactivity of the heterocyclic ring, and specific positions can be targeted for annulation reactions to build polycyclic systems. The synthesis of fused 1,2,5-chalcogenadiazoles demonstrates how heterocyclic precursors can be used to create more complex, fused systems. mdpi.com The presence of the methyl group at the C-2 position also offers a potential site for condensation reactions after appropriate activation.

Precursor in Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.org The structure of this compound makes it an ideal candidate for use in several types of MCRs.

The benzoic acid functionality is frequently employed in isocyanide-based MCRs, such as the Ugi and Passerini reactions.

Ugi Four-Component Reaction (Ugi-4CR): In a typical Ugi reaction, an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide combine to form a di-peptide-like product. This compound can serve as the carboxylic acid component, thereby incorporating the entire quinoline-aryl framework into the final, highly complex product. This approach is valuable for rapidly generating libraries of peptidomimetic structures. beilstein-journals.org

Passerini Three-Component Reaction (Passerini-3CR): This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. Again, this compound can act as the acid input, functionalizing the product with the bulky and biologically relevant quinoline substituent.

The use of benzoic acid derivatives as substrates in MCRs to build heterocyclic structures like isoindolinones is well-documented, highlighting the utility of the carboxylic acid group in such convergent syntheses. nih.gov The ability to use precursors like tetronic acid in MCRs to generate diverse heterocyclic scaffolds further underscores the potential of this compound as a building block in similar reaction schemes. nih.gov

Functionalization for Diverse Chemical Libraries

The generation of chemical libraries with high structural diversity is fundamental to drug discovery and chemical biology. This compound is an excellent starting scaffold for diversity-oriented synthesis due to its multiple, chemically distinct functionalization sites. chemrxiv.orgchemrxiv.org

Key functionalization strategies include:

Carboxylic Acid Derivatization: The most straightforward approach is the derivatization of the carboxylic acid group. Standard coupling reactions can be used to generate a large library of amides and esters by reacting the acid (or its activated form, like an acyl chloride) with a diverse panel of amines and alcohols. This strategy was employed in the synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid derivatives. researchgate.net

Directed C-H Functionalization: Modern synthetic methods allow for the selective functionalization of C-H bonds. chemrxiv.orgchemrxiv.org In the quinoline ring system, specific positions can be targeted for arylation, alkylation, or other modifications through transition-metal-catalyzed reactions. The nitrogen atom can act as a directing group, or other directing groups can be temporarily installed to guide the reaction to a specific C-H bond, enabling the programmed decoration of the scaffold at multiple sites. chemrxiv.orgchemrxiv.org

Modification of the Methyl Group: The methyl group at the 2-position of the quinoline ring can also be a point of functionalization. For example, it can undergo condensation reactions with aldehydes after deprotonation or be halogenated to provide a handle for subsequent cross-coupling reactions.

Advanced Applications in Chemical Research and Methodology Development

Development of Fluorescent Probes and Imaging Agents Based on 4-(2-Methylquinolin-4-yl)benzoic Acid

The quinoline (B57606) core is a highly attractive and versatile scaffold for the development of small-molecule fluorescent probes, which are indispensable tools in chemical biology and materials science. nih.gov The inherent photophysical properties of the quinoline ring, including its ability to engage in π-π stacking interactions and the potential for its nitrogen atom to interact with target molecules, make it an excellent foundation for designing fluorophores. nih.gov The development of fluorescent probes based on the this compound framework is predicated on the principles of modular design, where different parts of the molecule can be strategically modified to tune its properties. nih.gov

Derivatives of quinoline have been successfully engineered to act as fluorescent probes for live-cell imaging and for sensing specific analytes. nih.govnih.gov For instance, the introduction of an electron-donating group, such as a dimethylamino group, to the quinoline structure can induce or enhance fluorescence, a strategy that could be applied to the this compound backbone. nih.gov Such modifications create "push-pull" systems that can lead to interesting photophysical behaviors, including large Stokes shifts and sensitivity to the local environment.

The general approach to creating imaging agents from such scaffolds involves a two-step synthesis, often beginning with a cyclocondensation to form the quinoline ring, followed by cross-coupling reactions to introduce diversity at specific positions. nih.gov For this compound, the carboxylic acid group offers a convenient handle for conjugation to biomolecules or for altering solubility and cellular localization.

Table 1: Potential Photophysical Properties of Functionalized this compound Derivatives

Derivative TypePotential Excitation (nm)Potential Emission (nm)Target ApplicationReference
Amino-substituted~350-410~420-550Live-cell imaging, pH sensing nih.gov
Ion-chelating~340-370~410-480Metal ion detection (e.g., Zn²⁺, Cd²⁺) rsc.orgbohrium.comacs.org
BioconjugatedDependent on fluorophoreDependent on fluorophoreTargeted imaging of cellular structures nih.gov

This table is illustrative and based on data from structurally similar quinoline-based fluorescent probes.

Integration into Chemical Sensor Design Principles

The structural motifs present in this compound are highly relevant to the design of chemical sensors, particularly those based on fluorescence. The quinoline nitrogen and the carboxylic acid oxygen atoms can act as a chelating unit for metal ions. This binding event can modulate the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. rsc.orgbohrium.com

Quinoline-based fluorescent probes have demonstrated high selectivity and sensitivity for various metal ions, including biologically important ones like Zn²⁺ and toxic ones like Cd²⁺. bohrium.comacs.orgresearchgate.net The design principle often involves the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion restricts intramolecular rotation or blocks photoinduced electron transfer (PET) processes, resulting in a significant increase in fluorescence intensity. researchgate.net

The this compound scaffold could be incorporated into sensor designs in several ways:

Direct Detection: The compound itself could be screened for sensitivity and selectivity towards a range of analytes.

Derivative Synthesis: The carboxylic acid group can be esterified or amidated with other receptor units to create more complex and selective sensors.

Polymer Integration: The molecule could be incorporated into a polymer matrix for the development of solid-state sensing devices.

The development of such sensors would typically involve synthesis, spectroscopic characterization (UV-Vis and fluorescence), and testing against a panel of potential analytes to determine selectivity and sensitivity.

Exploration in Materials Science for Advanced Organic Frameworks and Assemblies

In materials science, there is significant interest in constructing ordered molecular architectures with tailored properties. Metal-Organic Frameworks (MOFs), which are crystalline materials composed of metal ions or clusters linked by organic ligands, are a prime example. nih.gov The bifunctional nature of this compound, possessing both a nitrogen-containing heterocycle and a carboxylic acid, makes it an excellent candidate as a linker for the synthesis of novel MOFs. researchgate.netnih.gov

The carboxylic acid group can coordinate to metal centers, while the quinoline nitrogen can either coordinate to another metal center or be available for post-synthetic modification. The rigidity of the quinoline-benzoic acid backbone can help in the formation of robust and porous frameworks. By choosing different metal ions and reaction conditions, it is possible to create MOFs with diverse topologies and functionalities. researchgate.net

Potential applications for MOFs constructed from this compound or its derivatives include:

Gas Storage and Separation: The porous nature of MOFs makes them suitable for storing gases like hydrogen and carbon dioxide. nih.gov

Catalysis: The metal centers within the MOF can act as catalytic sites, and the organic linker can also be designed to have catalytic activity. nih.gov

Luminescent Materials: If the quinoline moiety retains its fluorescent properties within the framework, the resulting MOF could be used for sensing or as an emissive material in devices. nih.gov

Table 2: Potential MOF Architectures with Quinoline-Carboxylate Ligands

Metal IonPotential Framework DimensionalityPotential ApplicationReference
Zn(II), Cd(II)2D or 3DLuminescent sensing, Gas separation nih.gov
Cu(II)1D, 2D, or 3DHeterogeneous catalysis researchgate.net
Sr(II), Ba(II)3DHeterogeneous catalysis nih.gov

This table is illustrative and based on data from MOFs constructed with similar quinoline-based ligands.

Catalytic Applications and Ligand Development for Metal Complexes

The quinoline moiety is a well-established ligand in coordination chemistry and catalysis. researchgate.neteurekaselect.com The nitrogen atom of the quinoline ring is a Lewis base that can coordinate to a wide range of transition metals. The resulting metal complexes have shown catalytic activity in various organic transformations. researchgate.netacs.org

This compound can act as a bidentate ligand, coordinating to a metal center through both the quinoline nitrogen and one of the carboxylate oxygens. This chelation can enhance the stability of the resulting metal complex. The electronic and steric properties of the ligand can be tuned by modifying the quinoline or benzoic acid rings, which in turn can influence the catalytic activity of the metal center. acs.orgnih.gov

Quinoline-based ligands have been employed in a variety of catalytic reactions, including:

Cross-Coupling Reactions: Palladium complexes with quinoline-based ligands are used in reactions like Suzuki and Heck couplings. nih.gov

C-H Functionalization: Transition metal catalysts bearing quinoline-derived ligands have been developed for the site-selective functionalization of C-H bonds. acs.org

Oxidation and Reduction Reactions: Metal complexes of quinoline derivatives can catalyze oxidation and reduction reactions. nih.gov

The synthesis of metal complexes with this compound would involve reacting the ligand with a suitable metal precursor, such as a metal chloride or acetate, in an appropriate solvent. uobaghdad.edu.iqnih.gov The resulting complexes would then be characterized and their catalytic performance evaluated in target reactions.

Theoretical and Computational Chemistry Studies of 4 2 Methylquinolin 4 Yl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to model the electronic distribution and predict chemical reactivity. niscpr.res.innih.gov

Electronic Structure Analysis: The electronic properties of molecules similar to 4-(2-Methylquinolin-4-yl)benzoic acid are often investigated by analyzing their Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

Reactivity and Molecular Electrostatic Potential (MEP): Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. niscpr.res.in In a typical MEP map, red areas indicate regions of high electron density, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, prone to nucleophilic attack. These maps are invaluable for predicting how the molecule will interact with other reagents or biological receptors.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterSignificancePredicted Information
HOMO EnergyRepresents the electron-donating capability of the molecule.Higher energy indicates a better electron donor.
LUMO EnergyRepresents the electron-accepting capability of the molecule.Lower energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (Egap)Indicates chemical reactivity and kinetic stability.A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts reactive sites.Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions.

Molecular Docking Methodologies for Predicting Binding Affinity and Poses with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. nih.govekb.eg This method is instrumental in screening virtual libraries of compounds against a specific biological target to identify potential drug candidates.

The process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. ekb.eg A lower binding energy generally indicates a more stable and favorable interaction.

For derivatives of the this compound scaffold, such as 4-((8-hydroxy-2-methylquinolin-4-yl)amino)benzoylhydrazone derivatives, molecular docking has been used to predict their binding to specific targets like the orphan nuclear receptor Nur77. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for a Quinoline (B57606) Derivative

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues
Nur77 Ligand-Binding DomainTMHA37 (A benzoylhydrazone derivative)-8.5 (Example value)His504, Arg515, Gln456
Epidermal Growth Factor Receptor (EGFR)Compound 8a (A 4-anilinoquinazoline)-6.39Met793, Leu718, Gly796
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Compound 8a (A 4-anilinoquinazoline)-8.24Cys919, Asp1046, Glu885
Note: Data for compounds 8a and TMHA37 are based on related structures to illustrate docking outputs. nih.gov

Mechanistic Studies of Chemical Transformations and Reaction Pathways

Computational chemistry can elucidate the mechanisms of chemical reactions, including the synthesis of complex molecules. While specific mechanistic studies for this compound are not detailed in the provided context, the synthesis of closely related analogs provides insight into potential reaction pathways.

The synthesis of 4-(2-Methylquinolin-4-ylamino)benzoic acids, for instance, is achieved through the reaction of substituted 4-chloro-2-methylquinolines with 4-aminobenzoic acid. pleiades.online This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of 4-aminobenzoic acid attacks the carbon atom bearing the chlorine atom on the quinoline ring, leading to the displacement of the chloride ion.

Another relevant chemical transformation is the alkaline hydrolysis of the corresponding ethyl ester, ethyl 4-(2-methylquinolin-4-ylamino)benzoate, to yield the final benzoic acid product. pleiades.online This is a standard ester hydrolysis reaction, typically proceeding through a nucleophilic acyl substitution pathway.

Structure-Activity Relationship (SAR) Analysis from a Computational Perspective

Structure-Activity Relationship (SAR) analysis aims to connect the chemical structure of a compound to its biological activity. From a computational perspective, SAR studies involve analyzing a series of related compounds to understand how modifications to the molecular scaffold affect their interaction with a target protein and, consequently, their efficacy.

For quinoline and quinazoline derivatives, computational SAR studies often combine quantum chemical calculations and molecular docking. mdpi.comnih.gov By calculating electronic properties (like charge distribution) and predicting binding affinities for a library of analogs, researchers can build models that correlate specific structural features with biological activity. nih.gov For example, studies on related compounds have shown that introducing different substituents at various positions on the quinoline ring can modulate inhibitory activity against enzymes like cyclin-dependent kinase 9 (CDK9) by altering interactions within the enzyme's binding pocket. mdpi.com

Rational drug design, as seen in the development of Nur77 modulators based on a 2-methylquinoline (B7769805) scaffold, uses computational SAR to guide modifications. nih.gov For instance, adding a specific "tail fragment" to the core structure was computationally predicted and later confirmed to improve binding affinity by occupying a vacant region in the target's binding site. nih.gov

Table 3: Conceptual SAR for Quinoline Derivatives

Position of SubstitutionType of SubstituentPredicted Effect on ActivityComputational Rationale
Quinoline Ring (Position 6 or 8)Electron-donating group (e.g., -OCH3)May increase or decrease activity.Alters the electron density of the ring system, affecting pi-pi stacking interactions.
Quinoline Ring (Position 8)Hydrogen-bonding group (e.g., -OH)Potentially increases binding affinity.Can form a new hydrogen bond with a nearby amino acid residue in the active site.
Benzoic Acid RingBulky hydrophobic groupMay increase affinity if the pocket is large and hydrophobic.Enhances van der Waals and hydrophobic interactions.

Predictive Modeling of Molecular Interactions

Beyond static docking, more advanced computational methods are used to model the dynamic nature of molecular interactions. Molecular Dynamics (MD) simulations, for example, provide a time-resolved view of the ligand-protein complex, allowing researchers to assess the stability of the predicted binding pose and the persistence of key intermolecular interactions over time. nih.govnih.gov

In studies of related quinoline derivatives, MD simulations have been used to validate the stability of the binding poses obtained from docking. nih.gov These simulations can confirm whether crucial hydrogen bonds are maintained and how water molecules in the active site might mediate or disrupt the interaction.

The primary types of molecular interactions that are modeled include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like an oxygen or nitrogen atom).

Hydrophobic Interactions: The tendency of nonpolar groups (like phenyl rings) to cluster together in an aqueous environment, which is a major driving force for ligand binding.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.

By modeling these interactions, computational methods can provide a detailed and predictive understanding of how this compound and its derivatives may function at a molecular level.

Q & A

Q. How to design a high-throughput screening assay for this compound’s anti-inflammatory potential?

  • Methodological Answer : Use LPS-stimulated macrophages (RAW 264.7 cells) to measure TNF-α/IL-6 suppression via ELISA. Include controls:
  • Positive control : Dexamethasone (1 µM).
  • Negative control : DMSO vehicle.
  • Cytotoxicity check : MTT assay at 24–72 h.
  • Dose-response curves (IC50_{50}) with triplicate replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.